2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS No.: 1785583-94-9
Cat. No.: VC7298379
Molecular Formula: C6H8BrN3
Molecular Weight: 202.055
* For research use only. Not for human or veterinary use.
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 1785583-94-9](/images/structure/VC7298379.png)
Specification
CAS No. | 1785583-94-9 |
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Molecular Formula | C6H8BrN3 |
Molecular Weight | 202.055 |
IUPAC Name | 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2 |
Standard InChI Key | BIGUAHCUOIFZQS-UHFFFAOYSA-N |
SMILES | C1CNC2=CC(=NN2C1)Br |
Introduction
Overview
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9) is a brominated heterocyclic compound belonging to the pyrazolopyrimidine family. With a molecular weight of 202.05 g/mol and the formula C₆H₇BrN₄, this molecule has garnered attention in medicinal chemistry and materials science due to its structural versatility and bioactivity . This report synthesizes data from peer-reviewed studies, patents, and commercial databases to provide a holistic view of its properties, synthesis pathways, and applications.
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a bicyclic system comprising a pyrazole ring fused to a partially saturated pyrimidine moiety, with a bromine atom at position 2. Key physicochemical properties include:
The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for cross-coupling reactions .
Structural Analogues
Derivatives such as N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (PubChem CID 2884155) highlight the scaffold’s adaptability for drug design . Modifications at positions 5 and 7 influence bioactivity, as seen in HIV-1 integrase inhibitors .
Synthesis and Optimization
Conventional Routes
The parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0) is synthesized via cyclocondensation of 1,3-diketones or β-ketoesters with 5-aminopyrazoles in acidic media . Bromination at position 2 is achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) .
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React 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile with ethyl butyrylacetate in acetic acid and H₂SO₄.
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Stir at room temperature for 5–8 hours.
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Isolate the product via filtration (yield: 87–95%).
Challenges and Innovations
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Regioselectivity: Competing bromination at adjacent positions necessitates careful control of reaction conditions .
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Scalability: Multi-gram syntheses require optimized purification methods (e.g., column chromatography) .
Pharmacological and Biological Applications
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives inhibit HIV-1 integrase, a critical enzyme for viral replication. Compound 17b (structurally related to brominated analogues) demonstrated an IC₅₀ of 74 nM in strand-transfer assays and an IC₉₅ of 63 nM in cellular models . The bromine atom’s electron-withdrawing effects enhance metal-binding capacity at the enzyme’s active site .
SKU | Quantity | Price (USD) | Lead Time |
---|---|---|---|
B630458-100mg | 100 mg | $103.90 | 8–12 weeks |
B630458-1g | 1 g | $419.90 | 8–12 weeks |
Pricing reflects the complexity of bromination and purification steps .
Future Directions and Research Gaps
Targeted Drug Design
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Kinase Inhibition: Structural analogs show promise as c-Src kinase inhibitors for oncology .
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Neuropharmacology: Modulation of GABA receptors is unexplored but plausible given the scaffold’s similarity to anxiolytics .
Synthetic Chemistry Advances
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